

# Application Note: Co-crystallization of 3,5-Dinitroanisole with Energetic Compounds

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## Compound of Interest

Compound Name: 3,5-Dinitroanisole

CAS No.: 5327-44-6

Cat. No.: B1346779

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## Executive Summary & Strategic Context

While 2,4-Dinitroanisole (2,4-DNAN) is the current industry standard for replacing TNT in melt-cast munitions (due to its melting point of  $\sim 94^{\circ}\text{C}$ ), **3,5-Dinitroanisole** (3,5-DNA) presents a unique, high-value alternative for specific high-performance applications. With a higher melting point ( $\sim 105^{\circ}\text{C}$ ) and a symmetric molecular geometry, 3,5-DNA offers superior thermal stability profiles for formulations requiring elevated operating temperatures.

This guide details the protocols for co-crystallizing 3,5-DNA (and its 2,4-isomer) with high-performance nitramines (HMX, CL-20) to form Energetic Co-crystals (ECCs). Unlike physical mixtures, these ECCs manipulate the crystal lattice to decouple energy from sensitivity—achieving the "Holy Grail" of high detonation velocity with reduced shock sensitivity.

## Mechanistic Foundation: The "Velcro" of Energetic Crystals

Co-crystallization relies on Supramolecular Synthons—non-covalent interactions that hold two different molecules in a single lattice.

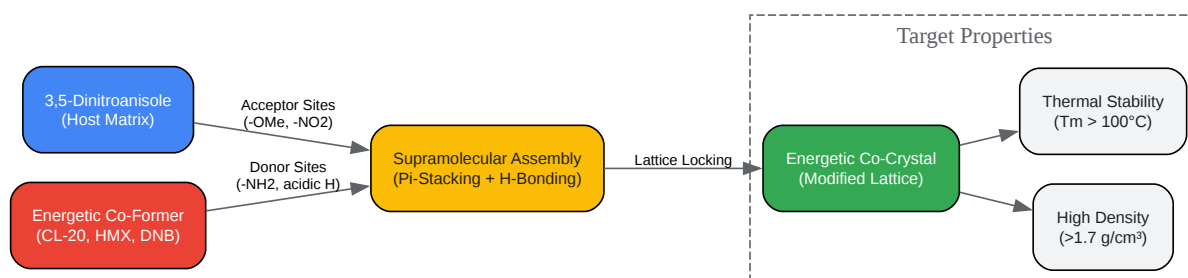
- The Challenge with DNAN: Unlike CL-20 or HMX, Dinitroanisole lacks strong hydrogen bond donors. It acts primarily as a hydrogen bond acceptor (via nitro groups and the methoxy oxygen) and relies heavily on

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stacking interactions due to its aromatic ring.

- Design Strategy: To successfully co-crystallize 3,5-DNA, you must select co-formers that provide complementary interactions:
  - -Hole Donors: Electron-deficient rings (e.g., TNT, DNB).
  - Hydrogen Bond Donors: Compounds with acidic protons (e.g., 2-nitroaniline, specific azoles).

## Figure 1: Co-crystallization Logic Flow



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Caption: Logical flow for designing supramolecular energetic co-crystals using 3,5-DNA as a host matrix.

## Experimental Protocols

### Protocol A: Solvent-Mediated Co-crystallization (Screening)

Best for: Initial discovery and growing single crystals for XRD structure determination.

Reagents:

- **3,5-Dinitroanisole** (Purity >98%)
- Co-former (e.g., CL-20, HMX, 1,3-Dinitrobenzene)[1][2][3]
- Solvent: Acetone or Ethyl Acetate (High solubility for both)

Workflow:

- Stoichiometric Weighing: Weigh 3,5-DNA and the co-former in a 1:1 molar ratio.
  - Note: Non-stoichiometric ratios often yield physical mixtures, not co-crystals.
- Dissolution: Dissolve both components in the minimum amount of boiling acetone (approx. 50°C).
  - Critical Step: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust/seeds that could induce homopolymerization (self-nucleation).
- Slow Evaporation: Place the vial in a dark, vibration-free chamber at ambient temperature (20-25°C). Cover with parafilm and poke 3-5 pinholes to control evaporation rate.
  - Target: Evaporation should take 3-7 days. Too fast = amorphous precipitate; Too slow = phase separation.
- Harvesting: Collect crystals when solvent volume reduces by 80%. Wash briefly with cold ethanol to remove surface impurities.

## Protocol B: Melt-Assisted Co-crystallization (Industrial Simulation)

Best for: Scalable production and testing melt-cast viability.

Rationale: 3,5-DNA has a melting point of ~105°C.[4][5] This protocol simulates the casting process used in munition filling.

#### Workflow:

- Pre-Melting: Heat 3,5-DNA in a jacketed reaction vessel to 110°C (5°C above  $T_m$ ) until fully molten.
- Seeding/Addition: Slowly add the solid co-former (e.g., micronized CL-20) to the melt under high-shear stirring (500 RPM).
  - Safety: Ensure the co-former is thermally stable at 110°C.
- Eutectic vs. Co-crystal Check:
  - Maintain temperature at 110°C for 30 mins.
  - Cooling Ramp: Cool the mixture at a controlled rate of 0.5°C/min to room temperature.
- Annealing: Hold the solid product at 60°C for 24 hours to promote thermodynamic stability and complete lattice rearrangement.

## Characterization & Validation

A "self-validating" system requires confirming that a new phase has formed, distinct from a physical mixture.

### Table 1: Diagnostic Criteria for 3,5-DNA Co-crystals

Technique	Observed Signal (Physical Mixture)	Observed Signal (True Co-crystal)
PXRD	Superposition of peaks from A and B	New unique peaks; shift in 2 positions.
DSC	Two melting endotherms ( $T_{m\_A}$ and $T_{m\_B}$ ) or Eutectic point	Single sharp endotherm distinct from A and B.
Raman	Peaks at standard positions	Peak shifting (e.g., $-NO_2$ stretch shift $>2\text{ cm}^{-1}$ ) indicating H-bonding/Stacking.
Density	Weighted average of A and B	Often higher than average (closer packing efficiency).

## Protocol C: Sensitivity Testing (BAM Method)

Mandatory safety step before scaling up.

- Impact Sensitivity: Use a BAM Fallhammer. 3,5-DNA is insensitive ( $>40\text{ J}$ ). Successful co-crystals with HMX should show sensitivity lower than pure HMX ( $<7\text{ J}$ ) but higher than pure DNA.
  - Target:  $>15\text{ J}$  for handling safety.
- Friction Sensitivity: BAM Friction tester. Target  $>120\text{ N}$ .

## Comparative Data: Isomer Performance

Understanding why you might choose 3,5-DNA over the standard 2,4-DNAN is critical for application targeting.

Property	2,4-Dinitroanisole (Standard)	3,5-Dinitroanisole (High-Temp)	Relevance
Melting Point	~94-95°C	~105.5°C	3,5-DNA withstands higher aerodynamic heating.
Crystal Symmetry	Asymmetric	Symmetric (C2v)	Symmetry often aids in forming denser crystal lattices.
Density	1.52 g/cm <sup>3</sup>	1.56 g/cm <sup>3</sup>	Higher density = Higher Detonation Velocity (VOD).
Synthesis Cost	Low (Nitration of Anisole)	Medium (Precursor specific)	2,4-DNAN is cheaper; 3,5-DNA is for specialty use.

## References

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- Isomer Data (3,5-DNA): ChemicalBook CAS 5327-44-6 Data Sheet.
- Patent on Dinitroanisole Isomer Binders: French Patent FR2984885A1. Producing pellets of compressible explosive composition... using **3,5-dinitroanisole**. [2][4][5][6][7][8][9][10][11][12][13]

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